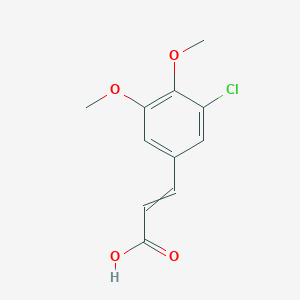
Hexamethyle disilazane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexamethyle disilazane, also known as bis(trimethylsilyl)amine, is an organosilicon compound with the molecular formula (CH₃)₃SiNHSi(CH₃)₃. This colorless liquid is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. It is widely used in organic synthesis and organometallic chemistry due to its stability and effectiveness as a reagent .
准备方法
Hexamethyle disilazane can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of trimethylsilyl chloride with ammonia[ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow (CH₃)₃SiNHSi(CH₃)₃ + 2 NH₄Cl ] This reaction typically requires controlled conditions to prevent the formation of unwanted byproducts.
Industrial Production Methods: Industrially, this compound is produced by reacting hexamethyl disiloxane with an inorganic acid, followed by the addition of ammonia to generate this compound and ammonium salts.
化学反应分析
Hexamethyle disilazane undergoes various chemical reactions:
Types of Reactions: It is commonly involved in silylation reactions, where it acts as a silylating agent for alcohols, amines, and carboxylic acids.
Common Reagents and Conditions: Typical reagents include trimethylsilyl chloride and ammonia.
Major Products: The major products formed from these reactions include trimethylsilyl ethers and other silylated derivatives.
科学研究应用
Hexamethyle disilazane has a wide range of applications in scientific research:
作用机制
The mechanism by which hexamethyle disilazane exerts its effects involves the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms . The compound’s stability and reactivity make it a valuable reagent in many synthetic processes.
相似化合物的比较
Hexamethyle disilazane can be compared with other similar compounds such as:
Disilazane: In disilazane, the methyl groups are replaced by hydrogen atoms.
Lithium bis(trimethylsilyl)amide (LiHMDS): This compound is prepared by deprotonating this compound with n-butyllithium.
Sodium bis(trimethylsilyl)amide (NaHMDS): and Potassium bis(trimethylsilyl)amide (KHMDS) : These compounds are also non-nucleophilic bases derived from this compound.
This compound stands out due to its versatility and effectiveness as a reagent in various chemical reactions, making it a unique and valuable compound in both research and industrial applications.
属性
分子式 |
C6H18NSi2 |
|---|---|
分子量 |
160.38 g/mol |
InChI |
InChI=1S/C6H18NSi2/c1-7(8(2)3)9(4,5)6/h1-6H3 |
InChI 键 |
QTBYMQRHWGHJLQ-UHFFFAOYSA-N |
规范 SMILES |
CN([Si](C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)
